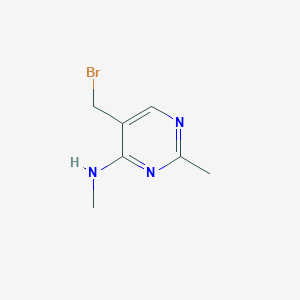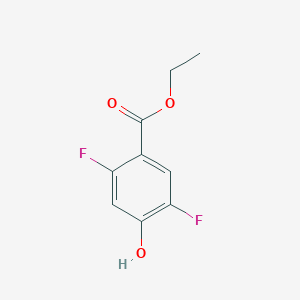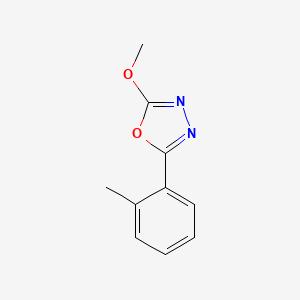
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of amino groups at the 5th and 6th positions, a sec-butyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Introduction of Amino Groups: The amino groups at the 5th and 6th positions can be introduced through nitration followed by reduction. Nitration introduces nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base.
Methylation: The methyl group at the 3rd position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting their function. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and activity. The sec-butyl and methyl groups can affect the compound’s hydrophobicity and overall molecular interactions.
類似化合物との比較
Similar Compounds
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a tert-butyl group instead of a sec-butyl group.
5,6-Diamino-1-(sec-butyl)-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific arrangement of its functional groups. The presence of both amino groups and the sec-butyl group can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
5,6-diamino-1-butan-2-yl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-4-5(2)13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
InChIキー |
NQLCHTUWFHEQLQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=C(C(=O)N(C1=O)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)



![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

